dansyl-ethanolamine
Overview
Description
Dansyl-ethanolamine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O3S and its molecular weight is 294.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Dansyl-ethanolamine, also known as 5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide, is primarily used as a reagent in biochemical research . It reacts with free amino groups of peptides and proteins , making it a useful tool for identifying N-terminal amino acids .
Mode of Action
This compound reacts with free amines, yielding dansylated reaction products . This reaction occurs when dansyl chloride is incubated with amino acid standards or samples at room temperature in a sodium carbonate buffer for 60 minutes . The resulting dansylated products are well-retained on reverse-phase columns .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the derivatization of amino acids. This process enhances the retention of these compounds on reverse-phase columns, facilitating their analysis via liquid chromatography-mass spectrometry (LC-MS) .
Result of Action
The primary result of this compound’s action is the formation of dansylated amino acids. These compounds are fluorescent under UV light, which allows for their identification via thin-layer chromatography . This makes this compound a valuable tool for the identification of amino acids, particularly in peptide sequence determination .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and water activity can affect the rate and extent of the reaction between this compound and free amines . Additionally, the compound’s stability may be affected by storage conditions . It’s recommended to store the compound at +2°C to +8°C .
Biological Activity
Dansyl-ethanolamine is a derivative of dansyl chloride, a fluorescent labeling agent widely utilized in biochemical research for the detection and quantification of amines and alcohols. This compound has garnered attention for its potential biological activities, particularly in the context of cellular processes and analytical chemistry.
Dansylation Process: Dansylation involves the reaction of dansyl chloride with primary amines or alcohols, resulting in a dansylated derivative that exhibits enhanced fluorescence properties. This process significantly improves the sensitivity of detection methods such as liquid chromatography-mass spectrometry (LC-MS) . The dansyl group provides a strong fluorescent signal, making it easier to analyze compounds in complex biological samples.
Table 1: Summary of Dansylation Reaction Conditions
Compound | Reaction Time | Yield (%) | Conditions |
---|---|---|---|
Ethanol | 30 min | High | Na2CO3 buffer |
GHB | 30 min | High | Aqueous solution |
Cholesterol | 1 hour | 96 | DMAP, N,N-diisopropylethylamine |
Testosterone | Variable | High | ESI positive ion mode |
Biological Activity and Applications
1. Cellular Membrane Dynamics: Recent studies indicate that phosphatidylethanolamine (PE), a major component of cellular membranes, is synthesized from ethanolamine. The biosynthesis pathway involving ethanolamine is crucial for maintaining cell membrane integrity and function . this compound can serve as a tracer in studies examining membrane dynamics due to its fluorescent properties.
2. Cancer Research: The role of phosphatidylethanolamine in cancer cell metabolism has been highlighted in various studies. For instance, alterations in PE biosynthesis have been linked to cancer cell survival and proliferation . By utilizing this compound in metabolomic analyses, researchers can gain insights into metabolic changes associated with tumor progression.
3. Protein Interaction Studies: Dansylated compounds have been employed in Förster Resonance Energy Transfer (FRET) experiments to study protein interactions. The dansyl moiety acts as an acceptor, allowing for the investigation of interactions between proteins such as serum albumin and other biomolecules . This application is critical for understanding biochemical pathways and developing therapeutic agents.
Case Studies
Case Study 1: Metabolomic Profiling in Cancer Cells
A study utilized this compound to investigate metabolic changes in liver carcinoma cells. The researchers employed semi-targeted metabolomics to identify significant alterations in metabolite levels, revealing insights into the metabolic reprogramming that occurs in cancer cells . The findings indicated that certain metabolites were markedly elevated, suggesting potential targets for therapeutic intervention.
Case Study 2: Protein Binding Studies
In another investigation, this compound was used to explore binding interactions with human serum albumin (HSA). The study demonstrated that the dansyl group facilitated energy transfer between HSA and the dansylated compound, providing valuable data on binding affinities and interaction dynamics . This information is essential for drug design and understanding pharmacokinetics.
Properties
IUPAC Name |
5-(dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNUFXNRCJFBMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512747 | |
Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5282-89-3 | |
Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5282-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Dimethylamino)-N-(2-hydroxyethyl)naphthalene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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